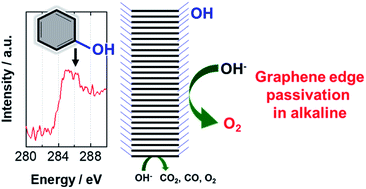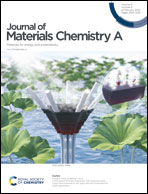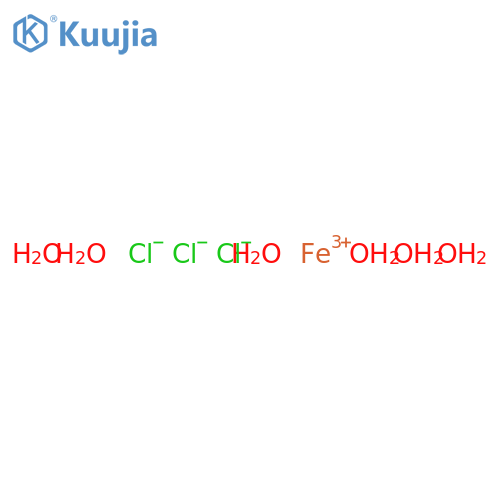High-corrosion-resistance mechanism of graphitized platelet-type carbon nanofibers in the OER in a concentrated alkaline electrolyte†
Journal of Materials Chemistry A Pub Date: 2022-03-22 DOI: 10.1039/D2TA00133K
Abstract
Carbon materials are used as electrocatalyst supports and conductive additives in various electrodes for electrochemical energy conversion and storage because of their high electrical conductivity and chemical stability. However, they suffer from electrochemical corrosion at high anodic potentials in aqueous electrolytes. This study demonstrates that highly graphitized platelet-type carbon nanofibers (pCNFs) are tolerant to electrochemical corrosion under oxygen evolution reaction (OER) conditions in a concentrated KOH electrolyte. An identical-location scanning electron microscopy study showed that the corrosion rate of the carbon edge plane of the pCNFs is very low compared with that of the carbon basal plane. Further scanning transmission electron microscopy/electron-energy loss spectroscopy studies indicate that the carbon edge plane of the pCNFs is covered with hydroxyl groups, whereas the oxygen-containing species are limited to the carbon basal plane. Thus, most surfaces of highly graphitized pCNFs, consisting of the carbon edge plane, are passivated with hydroxyl groups, resulting in the high resistance of pCNFs to electrochemical corrosion. These findings provide a novel material design for carbon with a high corrosion resistance in the OER.

Recommended Literature
- [1] Isolation and structural characterization of magic silver clusters protected by 4-(tert-butyl)benzyl mercaptan†
- [2] The material–microorganism interface in microbial hybrid electrocatalysis systems
- [3] Factors affecting T cell responses induced by fully synthetic glyco-gold-nanoparticles†
- [4] Back cover
- [5] Promoting the “water-wire” mechanism of double proton transfer in [2,2′-bipyridyl]-3,3′-diol by porous gold nanoparticles
- [6] Multiple strategies of improving photocatalytic water splitting efficiency in 2D arsenic sesquichalcogenides†
- [7] Azole derivatives as novel non-iron-chelating inhibitors of prolyl hydroxylase 3 for HIF-1 activation†
- [8] Value-additive utilization of agro-biomass: preparation of cellulose triacetate directly from rice straw as well as other cellulosic materials†
- [9] Probing beta amyloid aggregation using fluorescence anisotropy: experiments and simulation
- [10] Front cover










